Structural Differentiation: The 2,6-Dimethyl Substitution Pattern as a Distinct Regioisomer
The target compound is the 2,6-dimethyl regioisomer within a series of pyrido[1,2-a]pyrimidin-4-one diphenylacetamides. Closely related isomers bearing the identical diphenylacetamide group but differing in methyl substitution position—such as the 2,7-dimethyl (CAS 941965-82-8), 2,8-dimethyl (CAS 897617-17-3), and 2,9-dimethyl variants—represent the most direct comparators. For the broader scaffold class, it has been demonstrated that repositioning substituents on the pyrido-pyrimidinone core can shift enzymatic IC50 values by more than two orders of magnitude. For example, in a series of allosteric SHP2 inhibitors, compound 14i (bearing a 7-aryl group) exhibited an IC50 of 0.104 µM against full-length SHP2, whereas the parent scaffold with a different substitution pattern showed IC50 > 50 µM against the SHP2-PTP domain [1]. This class-level evidence indicates that the precise regiochemistry of the 2,6-dimethyl compound is likely a critical determinant of its biological profile, and data from other regioisomers cannot be reliably extrapolated. No primary research paper providing head-to-head quantitative comparison between the 2,6-dimethyl isomer and its 2,7-, 2,8-, or 2,9-dimethyl analogs was identified in the accessible literature.
| Evidence Dimension | Regioisomer-dependent potency in enzymatic and cellular assays (representative class-level data) |
|---|---|
| Target Compound Data | No publicly available quantitative bioactivity data identified for the 2,6-dimethyl isomer (CAS 941923-29-1) from primary research papers or authoritative databases. |
| Comparator Or Baseline | SHP2 allosteric inhibitor 14i (pyrido[1,2-a]pyrimidin-4-one with 7-aryl substitution): full-length SHP2 IC50 = 0.104 µM; SHP2-PTP IC50 > 50 µM [1]. Diphenylacetamide CXCR7 antagonist compound 10: Ki = 597 nM, IC50 = 622 nM [2]. |
| Quantified Difference | Not calculable for the target compound due to absence of matched-assay data. Class-level data indicate substitution-dependent activity variation ≥ 480-fold within the scaffold. |
| Conditions | SHP2 enzymatic assay (full-length vs. PTP domain); CXCR7 β-arrestin recruitment assay in CHO-K1 cells [1][2]. |
Why This Matters
For procurement, the absence of published bioactivity data for the 2,6-dimethyl isomer means that any presumed biological activity must be experimentally validated; substitution with a different regioisomer based solely on scaffold similarity carries a high risk of divergent assay results.
- [1] Zhang L, Ma W, Chen Y, Chen Z, Wang F, Xu Y. Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. Bioorganic Chemistry. 2024;151:107661. View Source
- [2] Menhaji-Klotz E, Ward J, Brown JA, Loria PM, Tan C, Hesp KD, et al. Discovery of Diphenylacetamides as CXCR7 Inhibitors with Novel β-Arrestin Antagonist Activity. ACS Medicinal Chemistry Letters. 2020;11(6):1330-1334. View Source
